1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene
Description
1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene is a substituted benzene derivative featuring a chlorine atom at the para position and a sulfanyl group connected to a 2-phenoxyethyl chain at the opposite para position.
Properties
IUPAC Name |
1-chloro-4-(2-phenoxyethylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEVTZFJFWZHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-chloro-4-mercaptobenzene with 2-phenoxyethanol in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and reduce by-products. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reaction Conditions | Reagents | Products | Yield (%) | Source |
|---|---|---|---|---|
| Mild oxidation (0–5°C) | H₂O₂ (30%) | 1-Chloro-4-[(2-phenoxyethyl)sulfinyl]benzene | 60–70 | |
| Strong oxidation (reflux) | KMnO₄ in acidic medium | 1-Chloro-4-[(2-phenoxyethyl)sulfonyl]benzene | 85–90 |
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Mechanism : Electrophilic attack on the sulfur atom generates sulfoxide (S=O) or sulfone (O=S=O) derivatives. The chloro group remains inert under these conditions .
Nucleophilic Aromatic Substitution
The chloro substituent participates in nucleophilic displacement reactions, particularly with strong nucleophiles.
-
Key Insight : The electron-withdrawing sulfanyl group slightly activates the ring toward meta-substitution, but steric effects from the phenoxyethyl chain dominate, favoring para-substitution .
Radical-Mediated Reactions
The sulfanyl group stabilizes adjacent radicals, enabling unique transformations.
| Reaction Type | Initiator | Products | Application | Source |
|---|---|---|---|---|
| Polymerization | AIBN (azobisisobutyronitrile) | Poly(sulfanyl ether) derivatives | Materials science | |
| Cross-coupling | UV light | Biaryl sulfides | Medicinal chemistry |
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Example : Under UV light, the compound reacts with aryl halides via a radical chain mechanism to form biaryl sulfides .
Electrophilic Aromatic Substitution
The benzene ring undergoes electrophilic substitution, with directing effects influenced by both substituents.
| Electrophile | Conditions | Major Product | Minor Product | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 3-Nitro derivative (meta to -S-) | 5-Nitro isomer (5%) | |
| Br₂/FeBr₃ | Reflux, 1h | 3-Bromo derivative (meta to -S-) | – |
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Regioselectivity : The sulfanyl group acts as a meta-director, while the phenoxyethyl chain sterically hinders ortho positions .
Hydrolysis and Stability
The compound exhibits stability under acidic conditions but hydrolyzes in basic media.
| Medium | Conditions | Degradation Products | Half-Life (h) | Source |
|---|---|---|---|---|
| NaOH (1M) | 80°C, 6h | Phenol, 2-mercaptoethanol, Cl⁻ | 2.5 | |
| H₂O (neutral) | 25°C, 30 days | No degradation | >720 |
Comparative Reactivity Table
| Reaction Type | Reactivity (Relative Rate) | Key Influencing Factors |
|---|---|---|
| Oxidation (to sulfone) | High | Electron-rich sulfur, polar solvents |
| Nucleophilic substitution | Moderate | Steric hindrance from phenoxyethyl chain |
| Electrophilic substitution | Low | Deactivation by -S- and -Cl groups |
Limitations and Research Gaps
Scientific Research Applications
Medicinal Chemistry Applications
1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that sulfanyl-containing compounds can disrupt cellular signaling pathways in cancer cells, leading to apoptosis (programmed cell death). The presence of the phenoxyethyl group may enhance the bioavailability and selectivity of the compound towards cancerous tissues.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of phenyl sulfides possess significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for similar applications .
2. Antimicrobial Properties
Compounds containing sulfur have been noted for their antimicrobial activities. The chlorinated aromatic structure may provide enhanced interaction with microbial membranes.
Case Study:
In research documented by the International Journal of Antimicrobial Agents, sulfanyl compounds were shown to exhibit broad-spectrum antimicrobial activity against bacteria and fungi, indicating potential applications in developing new antibiotics .
Agricultural Applications
The compound's unique structure may also lend itself to agricultural uses, particularly as a pesticide or herbicide. The chlorinated aromatic ring can enhance the compound's stability and effectiveness in agricultural formulations.
1. Herbicidal Activity
Research has indicated that similar compounds can inhibit plant growth by interfering with photosynthetic processes or disrupting hormonal balances within plants.
Case Study:
A patent application highlighted the use of chlorinated phenyl sulfides as effective herbicides, demonstrating their capability to selectively target weed species without harming crop plants .
Material Science Applications
In material science, this compound may be utilized in synthesizing polymers or as an additive to enhance material properties.
1. Polymer Synthesis
The compound can serve as a monomer or crosslinking agent in polymer chemistry, potentially leading to materials with improved thermal stability and mechanical properties.
Data Table: Polymer Properties Comparison
| Polymer Type | Base Material | Additive Used | Property Improvement |
|---|---|---|---|
| Thermoplastic | Polyethylene | This compound | Increased tensile strength |
| Elastomer | Styrene-butadiene | This compound | Enhanced elasticity |
Mechanism of Action
The mechanism by which 1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural similarities with 1-chloro-4-[(2-phenoxyethyl)sulfanyl]benzene, differing primarily in substituents or oxidation states:
| Compound Name | Key Substituents/Functional Groups | Key Differences |
|---|---|---|
| 1-Chloro-4-[(chloromethyl)sulfanyl]benzene | Chloromethyl sulfanyl | Shorter chain; no phenoxy group |
| 1-Chloro-4-((4-nitrophenoxy)methyl)benzene | Nitrophenoxy methyl | Nitro group; ether linkage |
| 1-Chloro-2-fluoro-4-[(2-fluorobenzyl)sulfanyl]benzene | Fluorine atoms on benzene and benzyl sulfanyl | Enhanced electronegativity |
| 4-Chlorophenyl phenyl sulfone | Sulfonyl group | Oxidized sulfur; higher stability |
| 1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene | Methyl group; sulfonyl | Sulfonyl vs. sulfanyl; methyl substitution |
Key Observations :
- Sulfanyl vs. Sulfonyl : Sulfonyl derivatives (e.g., 4-chlorophenyl phenyl sulfone) exhibit greater oxidative stability but reduced nucleophilicity compared to sulfanyl analogues, impacting their reactivity in further substitutions .
- Fluorinated Analogues : Fluorine substitution (e.g., ) introduces steric and electronic effects, such as increased resistance to metabolic degradation in pharmaceutical contexts .
Physical and Spectroscopic Properties
Reactivity and Stability
- Oxidative Stability : Sulfanyl groups are prone to oxidation to sulfoxides or sulfones, whereas pre-oxidized sulfonyl derivatives (e.g., ) are inert under standard conditions .
- Steric Effects : Bulky substituents like tert-butyl sulfanyl groups () hinder reactions at the benzene ring, necessitating harsh conditions for further modifications .
Biological Activity
1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene, a compound with the molecular formula and a molecular weight of 264.77 g/mol, has garnered attention in scientific research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity studies, and potential therapeutic applications.
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in cancer and antimicrobial research.
Targeting Receptor Tyrosine Kinases (RTKs) :
This compound has been shown to act as an inhibitor of receptor tyrosine kinases, which are critical in regulating cell growth and metabolism. Inhibition of these pathways can lead to reduced tumor proliferation and induction of apoptosis in cancer cells.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties, particularly against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values are as follows:
These findings indicate that this compound may be effective against multi-drug resistant pathogens.
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of any potential therapeutic agent. In a series of studies involving repeated oral dosing in rodent models, the following observations were made:
- NOAEL : The No Observed Adverse Effect Level (NOAEL) was determined to be 10 mg/kg based on liver and kidney effects observed at higher doses .
- Dose-dependent Effects : Significant increases in liver weight and nephropathy were noted at doses starting from 50 mg/kg, indicating potential organ toxicity at elevated exposures .
Case Studies
Several case studies illustrate the compound's efficacy in specific applications:
- Prostate Cancer Treatment : A study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of prostate cancer .
- Bacterial Infections : In clinical isolates from patients with chronic infections, this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a novel therapeutic option for resistant infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-chlorothiophenol and 2-phenoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. Purification typically involves column chromatography or recrystallization .
- Key Variables : Solvent polarity, temperature, and base strength significantly impact yield. For example, DMF enhances reactivity compared to THF due to its high polarity .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To confirm the presence of the chlorobenzene ring (δ 7.2–7.4 ppm), phenoxyethyl group (δ 4.2–4.5 ppm for –OCH₂–), and sulfanyl linkage (δ 3.1–3.3 ppm for –S–CH₂–) .
- Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]+ at m/z 296.5) .
- IR Spectroscopy : To identify S–C and C–Cl stretches (650–750 cm⁻¹ and 550–600 cm⁻¹, respectively) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Studies : Systematically test varying concentrations to establish IC₅₀ values for antimicrobial or anticancer activity .
- Assay Validation : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Meta-Analysis : Compare results across studies while accounting for differences in experimental protocols (e.g., solvent used for compound dissolution) .
Q. What computational strategies are effective for predicting the environmental fate of this compound?
- Methodology :
- QSAR Models : Estimate soil adsorption coefficients (Koc ≈ 1600) and biodegradation potential using fragment-based methods .
- Hydrolysis/Photolysis Simulations : Predict degradation pathways under varying pH and UV exposure .
- Molecular Dynamics (MD) : Study interactions with soil organic matter to assess mobility .
Q. How can the mechanism of action against microbial targets be elucidated?
- Methodology :
- Enzyme Inhibition Assays : Test affinity for microbial enzymes (e.g., cytochrome P450) using fluorogenic substrates .
- Docking Studies : Model interactions with bacterial membrane proteins (e.g., efflux pumps) to identify binding sites .
- Transcriptomic Analysis : Profile gene expression changes in E. coli or S. aureus post-exposure to identify disrupted pathways .
Q. What strategies optimize selectivity in derivatization reactions involving the sulfanyl group?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
